N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide
Overview
Description
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide is a chemical compound with the molecular formula C13H12BrN3O
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 3-bromopyridine-2-amine and aniline derivatives. The reaction typically involves the formation of an amide bond under controlled conditions, often using coupling agents like carbodiimides or activating reagents such as thionyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding hydroxyl group.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: 3-bromopyridin-2-ol
Reduction: 3-aminopyridine
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide is similar to other pyridine derivatives, such as N-(2-bromopyridin-3-yl)pivalamide and 3-bromoimidazo[1,2-a]pyridines
Comparison with Similar Compounds
N-(2-bromopyridin-3-yl)pivalamide
3-bromoimidazo[1,2-a]pyridines
Properties
IUPAC Name |
N-[3-[(3-bromopyridin-2-yl)amino]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMNMAFBWBYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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